molecular formula C23H30N6O4S B12898129 Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 21271-98-7

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate

Cat. No.: B12898129
CAS No.: 21271-98-7
M. Wt: 486.6 g/mol
InChI Key: NSDAGLHOSIXZAS-UHFFFAOYSA-N
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Description

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core, a diethylsulfamoyl group, and an ethyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the diethylsulfamoyl group and the ethyl carbamate moiety. Common reagents used in these reactions include various amines, carbamates, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate: shares structural similarities with other sulfonamide-containing compounds and pyrido[2,3-b]pyrazine derivatives.

    Phenoxy acetamide derivatives: These compounds also contain sulfonamide groups and are used in similar applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

21271-98-7

Molecular Formula

C23H30N6O4S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]-3-methylpyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C23H30N6O4S/c1-5-29(6-2)34(31,32)18-10-8-17(9-11-18)12-13-24-19-14-20(28-23(30)33-7-3)27-22-21(19)25-15-16(4)26-22/h8-11,14-15H,5-7,12-13H2,1-4H3,(H2,24,26,27,28,30)

InChI Key

NSDAGLHOSIXZAS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCNC2=CC(=NC3=NC(=CN=C23)C)NC(=O)OCC

Origin of Product

United States

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